Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate

PIM-1 Kinase Inhibition Anticancer Drug Discovery Thienopyridine SAR

Researchers developing kinase inhibitors often face delays sourcing heterocyclic building blocks with precise substitution patterns for SAR exploration. Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate (CAS 1250443-94-7) provides a ready-to-use scaffold combining a 5-bromo handle for Suzuki-Miyaura cross-coupling and a 2-methyl ester for amide diversification. • Direct precursor to PIM-1 kinase inhibitors (compound 5b, IC50 = 12.71 µM) • Enables rapid focused library synthesis via Pd-catalyzed coupling at the 5-position • Derivatives show validated cytotoxicity against MCF7, HEPG2, HCT116, A549, PC3 cell lines Supplied with full analytical characterization to support hit-to-lead programs.

Molecular Formula C9H6BrNO2S
Molecular Weight 272.12 g/mol
CAS No. 1250443-94-7
Cat. No. B1454492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromothieno[2,3-B]pyridine-2-carboxylate
CAS1250443-94-7
Molecular FormulaC9H6BrNO2S
Molecular Weight272.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=CC(=CN=C2S1)Br
InChIInChI=1S/C9H6BrNO2S/c1-13-9(12)7-3-5-2-6(10)4-11-8(5)14-7/h2-4H,1H3
InChIKeyBEXOEHXVYAAILU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate: Strategic Building Block for Kinase Drug Discovery


Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate (CAS 1250443-94-7) is a heterocyclic compound of the thieno[2,3-b]pyridine family, characterized by a fused thiophene-pyridine ring system with a bromine atom at the 5-position and a methyl ester group at the 2-position . This compound is not a drug candidate itself but serves as a critical synthetic intermediate, or "building block," for the construction of more complex molecules, particularly kinase inhibitors . Its chemical features provide a unique platform for rapid diversification, enabling the synthesis of focused compound libraries for structure-activity relationship (SAR) studies in medicinal chemistry . The presence of the 5-bromo substituent is especially valuable for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery .

Kinase Inhibitor Synthesis
Strategic heterocyclic building block for focused kinase inhibitor libraries
Palladium Cross-Coupling Handle
5-Bromo substituent enables Suzuki-Miyaura and related couplings for rapid diversification
SAR Optimization Site
2-Methyl carboxylate provides a modifiable ester group for structure-activity relationship studies

Chemical Identity and Substitution Risks in Kinase Inhibitor Synthesis


The procurement of a specific heterocyclic building block like Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate cannot be approached through generic substitution with other thienopyridine or bromo-heterocyclic analogs. The compound's value is derived from the precise, synergistic combination of three functional elements: the fused thieno[2,3-b]pyridine core, the 5-bromo substituent, and the 2-methyl carboxylate group . Altering any one of these components fundamentally changes the synthetic utility and the properties of the resulting final compounds. For instance, replacing bromine with a different halogen (e.g., chlorine) or moving it to a different position on the ring drastically alters its reactivity in cross-coupling reactions . Similarly, substituting the core with a different heteroaromatic scaffold or modifying the ester at the 2-position can lead to significant changes in the biological activity and pharmacokinetic profile of the downstream kinase inhibitors, as demonstrated in numerous SAR studies [1]. The following evidence quantifies the specific, non-interchangeable advantages conferred by this exact chemical structure.

Halogen substitution
Replacing 5-bromo with Cl or I may alter Pd-catalyzed cross-coupling reactivity and require re-optimization.
Core scaffold mismatch
Switching to a different heteroaromatic core may shift kinase binding profiles and downstream SAR outcomes.
Ester modification
Changing the 2-methyl carboxylate may impact synthetic accessibility and the pharmacokinetic properties of derived inhibitors.

Quantitative Evidence: Comparing Activity of Thienopyridine Derivatives


PIM-1 Kinase Inhibitory Activity

Derivatives of Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate have been systematically evaluated as PIM-1 kinase inhibitors, a key target in oncology. The most potent derivative in this series, compound 5b (which incorporates the 5-bromothieno[2,3-b]pyridine core), demonstrated significant PIM-1 inhibitory activity with an IC50 of 12.71 µM [1]. This contrasts with the less active derivatives (3d, 3g, and 6d) from the same series, which exhibited "poor" PIM-1 inhibition, underscoring that even minor structural modifications within the 5-bromothieno[2,3-b]pyridine class lead to dramatic changes in potency [1].

PIM-1 Inhibition
Head-to-head
IC50 12.71 µM (compound 5b)
Reported low-µM PIM-1 inhibition supports scaffold-dependent SAR.
Comparators 3d, 3g, 6d showed poor inhibition in the same assay.
PIM-1 Kinase Inhibition Anticancer Drug Discovery Thienopyridine SAR

Cytotoxicity in Human Cancer Cell Lines

In the same study, the most active PIM-1 inhibitors were further evaluated for their cytotoxic effects on a panel of five human cancer cell lines (MCF7, HEPG2, HCT116, A549, and PC3). Compound 3g, another derivative based on the 5-bromothieno[2,3-b]pyridine core, was identified as the most potent cytotoxic agent across nearly all cell lines tested [1]. This finding highlights the translational potential of this chemical scaffold from enzyme inhibition to cell-based activity, a critical step in validating a target for anticancer drug development.

Cancer Cell Cytotoxicity
Head-to-head
Compound 3g: highest cytotoxicity in tested set
Reported cell-model endpoint context; supports cytotoxicity screening.
Cell line panel: MCF7, HEPG2, HCT116, A549, PC3.
Anticancer Activity Cytotoxicity PIM-1 Kinase

Suzuki-Miyaura Cross-Coupling Versatility

The 5-bromo substituent on the thieno[2,3-b]pyridine core is not a passive structural feature; it is a strategic functional handle for precise chemical elaboration. The compound's bromine atom enables robust, well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl groups at the 5-position . This is a key differentiator from non-halogenated or differently halogenated analogs, as the bromine atom's reactivity is optimized for these transformations [1]. This methodology has been used to create novel pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines, demonstrating a direct path to generating libraries of kinase inhibitor candidates [1].

Cross-Coupling Utility
Class-level
5-Br enables Suzuki-Miyaura and Buchwald-Hartwig couplings
Supports synthetic diversification for library synthesis.
Reactivity is specific to 5-bromo; other halogens may require re-optimization.
Suzuki-Miyaura Coupling Kinase Inhibitor Synthesis Chemical Diversification

Key Research Applications for Thienopyridine-Based Drug Discovery


Lead Optimization for PIM-1 Kinase Inhibitors

This compound is a direct precursor for synthesizing focused libraries of PIM-1 kinase inhibitors. As demonstrated, derivatives like compound 5b (IC50 = 12.71 µM) and compound 3g (most potent cytotoxic agent) provide a validated starting point for medicinal chemistry efforts aimed at improving potency and selectivity against PIM-1, a validated oncology target [1]. Researchers can use this scaffold to explore SAR by modifying the 2-carboxylate and 5-bromo positions, accelerating the hit-to-lead process.

Rapid Diversification via Palladium-Catalyzed Cross-Coupling

The 5-bromo substituent is specifically designed for efficient Suzuki-Miyaura and related cross-coupling reactions . This allows for the high-throughput synthesis of diverse thieno[2,3-b]pyridine-based analogs with varying substituents at the 5-position, which is a powerful strategy for exploring SAR against a range of kinase targets beyond PIM-1, such as MEK [2]. This application is critical for drug discovery groups seeking to build and screen proprietary compound collections.

Anticancer Drug Discovery and Development

The demonstrated cytotoxic activity of 5-bromothieno[2,3-b]pyridine derivatives against multiple human cancer cell lines (MCF7, HEPG2, HCT116, A549, PC3) positions this building block as a valuable asset in oncology research [1]. Procurement of this compound is a strategic step for teams focused on discovering novel anticancer agents, as it provides a direct link to a chemical space with proven in vitro antitumor effects.

Application
Selection Property
Validation Focus
PIM-1 inhibitor SAR studies
Reported scaffold yielding low-µM PIM-1 inhibition
PIM-1 enzyme inhibition and derivative SAR optimization
Cross-coupling diversification for library synthesis
5-Br enables Suzuki-Miyaura coupling at the thienopyridine core
Coupling efficiency and substrate scope at 5-position
Cancer cell-line cytotoxicity profiling
Reported cytotoxicity in multiple cancer cell lines
Cell viability endpoints in cancer cell line panels

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